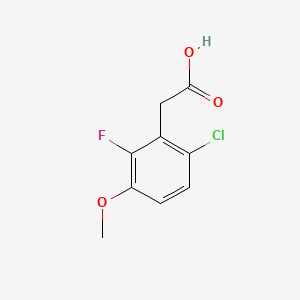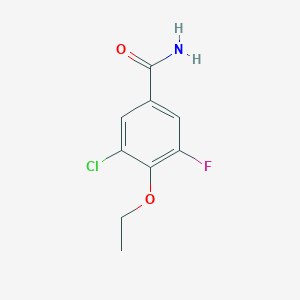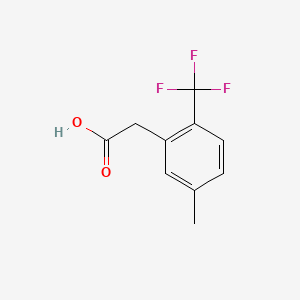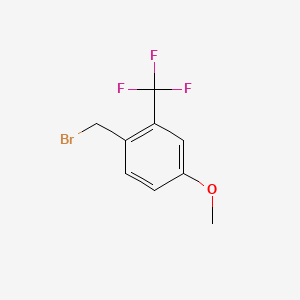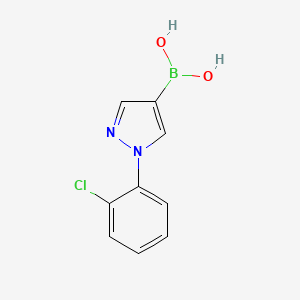
1-(2-Chlorophenyl)pyrazole-4-boronic acid
Descripción general
Descripción
“1-(2-Chlorophenyl)pyrazole-4-boronic acid” is a chemical compound with the molecular formula C9H8BClN2O2 . It is also known by other names such as “[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid” and "(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid" . The molecular weight of this compound is 222.44 g/mol .
Synthesis Analysis
The synthesis of boronic acids, including “1-(2-Chlorophenyl)pyrazole-4-boronic acid”, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” can be represented by the canonical SMILES notation: B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
Boronic acids, including “1-(2-Chlorophenyl)pyrazole-4-boronic acid”, have been found to have several biological activities such as anticancer, antibacterial, and antiviral activity . They have also been used in the synthesis of various bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” include a molecular weight of 222.44 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 222.0367354 g/mol . The topological polar surface area of the compound is 58.3 Ų .
Aplicaciones Científicas De Investigación
Synthesis of Aminothiazoles as γ-Secretase Modulators
Aminothiazoles are compounds of interest in medicinal chemistry due to their role as γ-secretase modulators. These modulators are crucial for the potential treatment of Alzheimer’s disease by targeting the production of β-amyloid peptides .
Development of JAK2 Inhibitors for Myeloproliferative Disorders
1-(2-Chlorophenyl)pyrazole-4-boronic acid is used in synthesizing amino-pyrido-indol-carboxamides, which act as potential inhibitors of Janus Kinase 2 (JAK2). JAK2 inhibitors are significant for the therapy of myeloproliferative disorders, which are a group of diseases that cause blood cells to grow abnormally in the bone marrow .
Creation of Pyridine Derivatives as TGF-β1 and Active A Signaling Inhibitors
The compound is involved in the preparation of pyridine derivatives that inhibit TGF-β1 and active A signaling. These signaling pathways are important therapeutic targets for fibrosis and cancer treatment .
Synthesis of MK-2461 Analogs as Inhibitors of c-Met Kinase
MK-2461 analogs are synthesized using 1-(2-Chlorophenyl)pyrazole-4-boronic acid and serve as inhibitors of the c-Met kinase. Inhibiting c-Met kinase is a strategy for treating various forms of cancer, including non-small cell lung cancer .
Preparation of VEGF Inhibitors
The compound is used to prepare inhibitors of Vascular Endothelial Growth Factor (VEGF), which are used in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration .
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are essential for cell division, and their inhibitors are being researched for cancer therapy. 1-(2-Chlorophenyl)pyrazole-4-boronic acid is a reagent in the synthesis of these inhibitors .
Development of RHO Kinase (ROCK) Inhibitors
RHO kinase plays a role in various cellular functions, including contraction, motility, proliferation, and apoptosis. Inhibitors of ROCK have potential applications in treating cardiovascular diseases, erectile dysfunction, and glaucoma .
Synthesis of Acetyl-CoA Carboxylase Inhibitors
Acetyl-CoA carboxylase is an enzyme critical in fatty acid metabolism. Inhibitors of this enzyme are being explored for their potential to treat metabolic disorders such as obesity and diabetes .
Direcciones Futuras
The future directions for the study of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” and other boronic acids include extending their studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has shown to improve their activities, suggesting that boronic acids could be used to develop more effective drugs .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
As a boronic acid, it’s likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets . .
Result of Action
Boronic acids are known to interact with various enzymes and receptors, which could potentially lead to a wide range of effects .
Action Environment
The action of 1-(2-Chlorophenyl)pyrazole-4-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules can also influence the compound’s action, as boronic acids can form reversible covalent bonds with various biological targets .
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVNKOFJKGBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674393 | |
| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrazole-4-boronic acid | |
CAS RN |
1072945-91-5 | |
| Record name | B-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



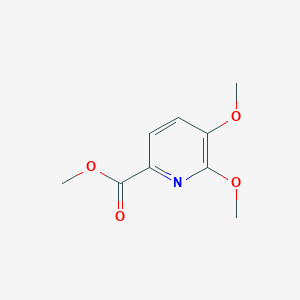
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)


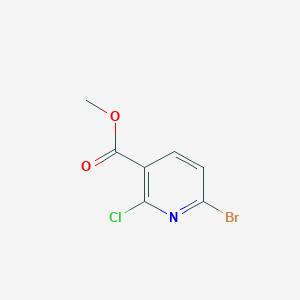
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)

